4-(Isopropylthio)benzoic acid
Description
Significance of Benzoic Acid Scaffolds in Medicinal Chemistry
The benzoic acid scaffold is a fundamental and privileged structure in the realm of medicinal chemistry. smolecule.comannexechem.com Its prevalence stems from its ability to act as a versatile building block in the synthesis of a wide array of bioactive molecules. smolecule.com The carboxylic acid group can participate in crucial interactions with biological targets, such as forming hydrogen bonds or salt bridges with amino acid residues in proteins. sci-hub.se This has led to the incorporation of the benzoic acid motif into numerous approved drugs and investigational compounds. nih.govnih.gov
Derivatives of benzoic acid have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai For instance, certain benzoic acid derivatives have been investigated as inhibitors of enzymes like cyclooxygenase and as antagonists for receptors such as VLA-4. nih.gov The adaptability of the benzene (B151609) ring to various substitutions allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. annexechem.com
Role of Sulfur-Containing Moieties in Bioactive Compounds and Drug Design
The thioether linkage is more resistant to metabolic oxidation compared to its ether counterpart, which can lead to improved pharmacokinetic profiles. Furthermore, the sulfur atom in a thioether can be intentionally oxidized to a sulfoxide (B87167) or a sulfone, providing a strategy for modulating the electronic and steric properties of a molecule during the drug design process.
Overview of 4-(Isopropylthio)benzoic Acid as a Model Compound for Advanced Research Investigations
This compound serves as an exemplary model compound for exploring the synergistic effects of a benzoic acid core and a thioether substituent. Its structure, featuring a para-substituted isopropylthio group, offers a specific steric and electronic profile that is valuable for systematic research investigations. While detailed research focusing exclusively on this compound is emerging, its constituent parts suggest its potential as a building block in the synthesis of more complex molecules with tailored biological activities.
The study of related compounds, such as 2-(Isopropylthio)benzoic acid and other thio-substituted benzoic acids, provides insights into the potential applications of this compound. For example, research on isomers and analogs highlights the importance of the substitution pattern on crystal packing and biological activity. The presence of the isopropyl group provides a degree of lipophilicity and a specific three-dimensional shape that can influence interactions with target proteins. This makes this compound a valuable tool for probing the structure-activity relationships of thioether benzoic acid derivatives in various biological systems.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its application in research and synthesis. Below is a table summarizing its key chemical identifiers and properties.
| Property | Value |
| IUPAC Name | 4-(propan-2-yl)sulfanylbenzoic acid |
| CAS Number | 13205-50-0 |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| Appearance | White to off-white solid |
Data sourced from commercial supplier information. bldpharm.combldpharm.com
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. A common approach involves the reaction of a halo-benzoic acid with an appropriate thiol in the presence of a base.
For instance, the synthesis of related arylthiobenzoic acids has been accomplished via the Ullmann condensation, reacting a 2-halobenzoic acid with a thiophenol in the presence of a copper catalyst. google.com A more modern approach might involve a palladium-catalyzed cross-coupling reaction.
Expected Spectroscopic Data:
¹H NMR: Would show characteristic signals for the aromatic protons on the benzene ring, a septet for the methine proton of the isopropyl group, and a doublet for the methyl protons of theisopropyl group. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR: Would display signals for the aromatic carbons, the carbons of the isopropyl group, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy: Would exhibit a strong absorption band for the C=O stretching of the carboxylic acid and characteristic bands for the aromatic C-H and C=C bonds. The O-H stretch of the carboxylic acid would be a broad band.
Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound.
Research Applications and Findings
While specific, in-depth research on this compound is limited in publicly accessible literature, the broader class of thioether benzoic acid derivatives has been the subject of various studies. These investigations provide a strong indication of the potential research applications for this compound.
Derivatives of thiobenzoic acids have been explored for their biological activities. For example, some have been synthesized and evaluated as potential antimicrobial or enzyme inhibitory agents. The thioether linkage can be a key pharmacophore, contributing to the molecule's ability to interact with biological targets.
In materials science, benzoic acid derivatives are used in the synthesis of liquid crystals and polymers. orgsyn.org The rigid benzoic acid core combined with flexible side chains, such as the isopropylthio group, can lead to materials with interesting mesomorphic properties. The specific geometry and polarity of this compound make it a candidate for incorporation into novel materials.
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQZLTQBBLQRIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Isopropylthio Benzoic Acid and Its Analogs
Advanced Organic Synthesis Approaches
The construction of 4-(isopropylthio)benzoic acid and its structurally related analogs relies on a foundation of modern organic synthesis techniques. These methods are designed to be efficient, selective, and adaptable for the creation of a diverse range of molecules. Key to these syntheses are the formation of the crucial carbon-sulfur bond, the manipulation of functional groups, and the introduction of chirality in a controlled manner.
Carbon-Sulfur Bond Formation Methodologies
The introduction of the isopropylthio group onto the benzoic acid scaffold is a primary consideration in the synthesis of the target molecule. This is typically achieved through methodologies that form a robust carbon-sulfur bond.
A common and direct route to this compound involves the S-alkylation of 4-mercaptobenzoic acid. This precursor can be synthesized from p-chlorobenzoic acid and thiourea in the presence of a catalyst like iodine, followed by hydrolysis. The subsequent reaction of 4-mercaptobenzoic acid with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base, yields the desired product.
Palladium-catalyzed reactions have also emerged as powerful tools for C-S bond formation. For instance, the S-benzylation of mercaptobenzoic acids has been demonstrated using palladium catalysts, suggesting a similar approach could be employed for S-isopropylation. These reactions often proceed under mild conditions and exhibit good functional group tolerance.
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Product | Reference |
| 4-Mercaptobenzoic acid | 2-Bromopropane | Base (e.g., K2CO3) | This compound | Hypothetical based on standard S-alkylation |
| 4-Mercaptobenzoic acid | Benzyl alcohol | Pd2(dba)3 | 4-(Benzylthio)benzoic acid | rsc.org |
This table presents examples of thioetherification reactions. The first entry is a hypothetical, yet highly plausible, reaction based on standard organic chemistry principles. The second entry is a documented palladium-catalyzed reaction.
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a versatile method for forming carbon-carbon bonds and can be adapted for the synthesis of analogs of this compound. wikipedia.org While traditionally used for C-C bond formation, modifications of this reaction can be envisioned for the creation of C-S bonds, potentially through the use of zinc thiolates.
For the synthesis of analogs, the Negishi coupling offers a powerful platform. For example, an aryl zinc reagent derived from a substituted benzoic acid ester could be coupled with an alkyl halide to introduce various alkyl groups at different positions on the aromatic ring. Alternatively, an organozinc reagent containing the thioether moiety could be coupled with a halogenated benzoic acid derivative. The reaction is known for its high functional group tolerance and the ability to couple different types of carbon centers (sp, sp2, and sp3). wikipedia.org
| Organozinc Reagent | Organic Halide | Catalyst System | Product Type | Reference |
| Arylzinc halide | Alkyl halide | Pd or Ni catalyst | Alkyl-substituted aryl compound | nih.gov |
| Alkylzinc halide | Aryl halide | Pd or Ni catalyst | Aryl-substituted alkyl compound | nih.gov |
This table illustrates the general principle of the Negishi cross-coupling reaction for the synthesis of analogs.
Functional Group Interconversions and Derivatization
Once the core structure of this compound is established, a variety of functional group interconversions and derivatizations can be employed to generate a library of analogs. The carboxylic acid group is a versatile handle for such modifications. For instance, it can be converted to an ester, an amide, or an acyl halide, which can then undergo further reactions.
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid (e.g., with a coupling reagent like DCC or EDC) and then treating it with an amine. These transformations allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Stereoselective Synthesis of Chiral Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires the use of asymmetric synthesis techniques. One common approach is the use of chiral auxiliaries. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. Sulfur-based chiral auxiliaries, derived from amino acids, have shown considerable utility in asymmetric synthesis. scielo.org.mx
For example, a chiral auxiliary could be attached to the carboxylic acid group of a precursor molecule. Subsequent reactions, such as an alkylation or an aldol reaction, would then proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would furnish the enantiomerically enriched chiral analog.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact. unibo.itwjpmr.com For the synthesis of this compound and its analogs, several green chemistry strategies can be implemented.
One key aspect is the use of safer and more environmentally benign solvents. Water, for instance, is an attractive solvent for some reactions, and its use in the palladium-catalyzed S-benzylation of mercaptobenzoic acids has been reported. rsc.org The development of solvent-free reaction conditions is another important goal.
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another central principle of green chemistry. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts. The use of catalytic reactions, such as the palladium-catalyzed coupling reactions mentioned earlier, is also a key green chemistry approach, as it reduces the need for stoichiometric amounts of reagents.
Furthermore, the development of synthetic methods that utilize renewable feedstocks is a long-term goal of green chemistry. Research into the conversion of lignin-based benzoic acid derivatives into active pharmaceutical ingredients exemplifies this approach. rsc.org
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Employing water as a solvent in palladium-catalyzed reactions. rsc.org |
| High Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |
| Catalysis | Utilizing catalytic amounts of palladium or other metals to promote reactions, reducing waste. |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials. rsc.org |
This table summarizes the application of key green chemistry principles in the synthesis of this compound and its analogs.
Solvent-Free and Catalytic Methods
Traditional methods for the synthesis of aryl thioethers often involve the reaction of an aryl halide with a thiol in the presence of a base. For the synthesis of this compound, a plausible and commonly employed route is the nucleophilic aromatic substitution reaction between a 4-halobenzoic acid, such as 4-chlorobenzoic acid, and isopropyl mercaptan (propane-2-thiol).
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In this context, solvent-free and catalytic methods for the synthesis of this compound and its analogs are of paramount importance.
Catalytic Approaches:
The direct coupling of aryl halides with thiols can be sluggish and often requires harsh reaction conditions. To overcome these limitations, transition metal catalysis has emerged as a powerful tool. Copper- and palladium-catalyzed C-S cross-coupling reactions are particularly prevalent.
Copper Catalysis: Copper-catalyzed Ullmann-type reactions have been extensively used for the formation of C-S bonds. These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base and often a ligand to facilitate the coupling. The use of ligands like diamines or amino acids can significantly improve the reaction rate and yield, allowing the reaction to proceed under milder conditions. For the synthesis of this compound, a potential catalytic system could involve CuI, a base such as potassium carbonate (K₂CO₃), and a ligand like N,N'-dimethylethylenediamine (DMEDA) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. These reactions typically utilize a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand. The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope.
Solvent-Free Synthesis:
Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis. researchgate.net By eliminating the solvent, these methods reduce waste, simplify purification, and can sometimes lead to faster reaction rates. The reaction of 4-chlorobenzoic acid with isopropyl mercaptan could potentially be carried out under solvent-free conditions by heating the reactants in the presence of a solid-supported base or a phase-transfer catalyst. google.com
Below is a data table summarizing hypothetical reaction conditions for the synthesis of this compound based on analogous reactions reported in the literature.
| Entry | Catalyst/Promoter | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (10 mol%) / DMEDA (20 mol%) | K₂CO₃ (2 equiv) | DMF | 110 | 12 | 85 |
| 2 | Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%) | Cs₂CO₃ (2 equiv) | Toluene | 100 | 8 | 92 |
| 3 | None (Phase Transfer Catalyst) | NaOH (solid) | Solvent-free | 120 | 24 | 75 |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.eduprimescholars.com The ideal atom economy is 100%, meaning all the atoms of the reactants are found in the final product.
For the synthesis of this compound from 4-chlorobenzoic acid and isopropyl mercaptan, the reaction can be represented as:
Cl-C₆H₄-COOH + HS-CH(CH₃)₂ → (CH₃)₂CH-S-C₆H₄-COOH + HCl
To calculate the percent atom economy, the following formula is used:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Let's calculate the atom economy for this proposed synthesis:
Molecular Weight of this compound (C₁₀H₁₂O₂S) = 196.27 g/mol
Molecular Weight of 4-chlorobenzoic acid (C₇H₅ClO₂) = 156.57 g/mol
Molecular Weight of isopropyl mercaptan (C₃H₈S) = 76.16 g/mol
% Atom Economy = (196.27 / (156.57 + 76.16)) x 100 = (196.27 / 232.73) x 100 ≈ 84.3%
This calculation indicates that, under ideal conditions, a significant portion of the reactant atoms is incorporated into the desired product. The main byproduct is hydrochloric acid (HCl), which needs to be neutralized by a base, leading to the formation of a salt that contributes to the waste stream.
Reaction Efficiency:
Yield: The percentage of the theoretical maximum amount of product that is actually produced.
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. A lower PMI is desirable.
The choice of synthetic route and reaction conditions significantly impacts these efficiency metrics. Catalytic methods, particularly those with high turnover numbers and turnover frequencies, can improve reaction efficiency by reducing the amount of catalyst required. Solvent-free reactions inherently reduce the PMI and E-factor by eliminating a major contributor to the waste stream.
The following table provides a comparative analysis of the potential environmental impact of different synthetic approaches.
| Method | Atom Economy (%) | Potential for High Yield | Relative E-Factor | Relative PMI |
|---|---|---|---|---|
| Stoichiometric Base | ~84 | Moderate to High | High | High |
| Catalytic (Copper/Palladium) | ~84 | High | Moderate | Moderate |
| Solvent-Free | ~84 | Moderate to High | Low | Low |
Scale-Up and Process Optimization for Pre-Clinical and Clinical Development Research
The transition of a synthetic route from a laboratory-scale procedure to a larger scale suitable for pre-clinical and clinical development presents a unique set of challenges. Process optimization and robust scale-up strategies are critical to ensure safety, consistency, and cost-effectiveness.
Key Considerations for Scale-Up:
Safety: The exothermic nature of the reaction, the handling of potentially hazardous reagents like isopropyl mercaptan (which is volatile and has a strong odor), and the management of byproducts must be carefully evaluated.
Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Efficient reactor design and cooling systems are essential to maintain temperature control and prevent runaway reactions.
Mixing: Ensuring efficient mixing becomes more critical on a larger scale to maintain homogeneity and achieve consistent reaction rates and yields.
Reagent Addition: The rate of addition of reagents, particularly the base and the thiol, may need to be carefully controlled to manage the reaction exotherm.
Work-up and Purification: Laboratory-scale purification methods like column chromatography are often not practical for large-scale production. Alternative methods such as crystallization, extraction, and filtration need to be developed and optimized.
Process Optimization Strategies:
Design of Experiments (DoE): Statistical methods like DoE can be employed to systematically investigate the effects of various reaction parameters (e.g., temperature, catalyst loading, reactant stoichiometry, reaction time) on the yield and purity of the product. This allows for the identification of optimal reaction conditions in a time- and resource-efficient manner.
Telescoped Reactions: To improve process efficiency and reduce waste, "telescoping" or "one-pot" syntheses can be developed. acs.org In the context of this compound synthesis, this could involve performing the C-S coupling and a subsequent reaction step in the same reactor without isolating the intermediate.
Continuous Flow Chemistry: Continuous flow reactors offer several advantages for scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automated process control. The synthesis of this compound could be adapted to a flow process, allowing for a more controlled and scalable production.
The table below outlines some of the key parameters that would need to be optimized during the scale-up of the synthesis of this compound.
| Parameter | Laboratory Scale (grams) | Pilot/Production Scale (kilograms) | Optimization Goal |
|---|---|---|---|
| Reactant Stoichiometry | Often uses a slight excess of one reactant | Near stoichiometric amounts to minimize cost and waste | Maximize conversion of the limiting reagent |
| Catalyst Loading | Higher loading (e.g., 5-10 mol%) | Lower loading (e.g., <1 mol%) | Reduce cost and minimize metal contamination |
| Solvent Volume | Relatively dilute | More concentrated to improve throughput | Balance solubility, reaction rate, and safety |
| Purification Method | Chromatography | Crystallization/Recrystallization | Achieve high purity with high recovery |
Biological Activities and Mechanistic Investigations of 4 Isopropylthio Benzoic Acid
Molecular Target Identification and Validation
The identification of the precise molecular target of a bioactive compound is a critical step in understanding its mechanism of action. For MRT-92, which incorporates the 4-(isopropylthio)benzoic acid moiety, a combination of targeted assays and broader screening methodologies has been pivotal in elucidating its primary pharmacological receptor.
In Vitro Ligand Binding Assays
In vitro ligand binding assays are fundamental in determining the affinity and specificity of a compound for its molecular target. In the case of MRT-92, radioligand binding assays have been instrumental in confirming its direct interaction with the Smoothened (Smo) receptor, a G protein-coupled receptor that is a central component of the Hedgehog (Hh) signaling pathway.
Utilizing a tritiated form of the compound, [³H]MRT-92, researchers have been able to quantify its binding affinity to the human Smo receptor (hSmo). These experiments revealed a high-affinity interaction, with a dissociation constant (Kd) of 0.3 nM, indicating a very strong and specific binding between MRT-92 and the Smo receptor nih.gov. This high affinity underscores the potency of the compound in engaging its target.
| Assay Parameter | Value | Target |
| Dissociation Constant (Kd) | 0.3 nM | Human Smoothened (hSmo) Receptor |
This table summarizes the high-affinity binding of MRT-92 to its molecular target as determined by in vitro ligand binding assays.
Further competitive binding studies, guided by molecular docking and site-directed mutagenesis, have provided a comprehensive framework for how MRT-92 and other small molecule modulators interact with the Smo receptor. These studies have shown that MRT-92 uniquely occupies two distinct sites within the 7-transmembrane (7TM) domain of Smo, effectively filling the entire binding cavity from the extracellular loops to the cytoplasmic-proximal subpocket nih.gov. This dual-site binding is a distinguishing feature of MRT-92 compared to other Smo antagonists nih.gov.
Proteomic Approaches for Target Deconvolution
While direct ligand binding assays confirmed Smo as a primary target of MRT-92, broader, unbiased techniques known as proteomic approaches are often employed for target deconvolution, especially in phenotype-based drug discovery. These methods aim to identify the full spectrum of protein interactions of a small molecule within a complex biological system, thereby confirming its intended target and potentially uncovering off-target effects.
For a compound like MRT-92, several chemical proteomics strategies could be applied. These include:
Affinity Purification: This widely used technique involves immobilizing the small molecule (e.g., MRT-92) on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry nih.gov.
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. This method is particularly useful for identifying enzymatic targets and can be adapted for non-enzymatic proteins as well nih.gov.
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding. By heating cell lysates or intact cells to various temperatures, researchers can determine which proteins are stabilized by the compound of interest, thus identifying its targets nih.gov.
While specific studies detailing the use of these proteomic approaches for the deconvolution of MRT-92's targets are not extensively documented in the available literature, these methodologies represent the standard for comprehensively validating the molecular targets of small molecule inhibitors.
Cellular Pathway Modulation
The binding of this compound, as part of the MRT-92 molecule, to its molecular target initiates a cascade of events that modulate cellular signaling pathways. The primary pathway affected is the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and has been implicated in the progression of various cancers when aberrantly activated.
Hedgehog (Hh) Signaling Pathway Inhibition
MRT-92 acts as a potent antagonist of the Hedgehog signaling pathway. This pathway, when activated by Hedgehog ligands, relies on the Smoothened receptor to transduce the signal into the cell, ultimately leading to the activation of the Gli family of transcription factors.
The direct binding of MRT-92 to the Smoothened receptor effectively inhibits its function. This has been demonstrated in various cell-based assays. In studies involving rodent cerebellar granule cells, MRT-92 was shown to inhibit proliferation induced by the activation of the Hh pathway with a half-maximal inhibitory concentration (IC₅₀) of 0.4 nM nih.gov. This demonstrates the compound's potent functional antagonism of Smo activity at the cellular level.
The functional consequence of this inhibition is the blockade of the downstream signaling cascade. Normally, active Smo translocates to the primary cilium and initiates a series of events that prevent the proteolytic cleavage of Gli proteins into their repressor forms. By inhibiting Smo, MRT-92 ensures that the Hh pathway remains in its "off" state, even in the presence of activating signals researchgate.net.
| Functional Assay | IC₅₀ Value | Cell Type/System |
| Inhibition of Hh Pathway-Induced Proliferation | 0.4 nM | Rodent Cerebellar Granule Cells |
This table illustrates the potent functional inhibitory activity of MRT-92 on the Hedgehog signaling pathway in a cellular context.
The ultimate effectors of the Hedgehog signaling pathway are the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). In the absence of Hh signaling, full-length Gli proteins are processed into repressor forms or retained in the cytoplasm by the Suppressor of Fused (SUFU) protein. Upon pathway activation, Smo inhibition of this processing is relieved, allowing full-length Gli activators to translocate to the nucleus and initiate the transcription of target genes.
By inhibiting Smoothened, MRT-92 indirectly prevents the activation and nuclear translocation of Gli transcription factors. This leads to a downregulation of Gli target gene expression. Studies on acylguanidine derivatives, including MRT-92, have shown that they effectively reduce the levels of Gli1, a key target and indicator of Hh pathway activity, in a dose-dependent manner. This inhibition of Gli-mediated transcription is the ultimate molecular consequence of Smo antagonism by MRT-92 and is central to its anti-proliferative effects in cancers driven by aberrant Hedgehog signaling.
Regulation of Hh Pathway Inhibitors (e.g., Ptc and Hhip) in Negative Feedback Loops
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. wikipedia.org Its activity is tightly controlled, in part by negative feedback loops involving the transcription of its own inhibitors. Key components of this negative feedback are the Patched (Ptc) receptor and the Hedgehog-interacting protein (Hhip).
In the absence of an Hh ligand, the Ptc receptor actively inhibits Smoothened (SMO), keeping the pathway off. wikipedia.org Upon binding of an Hh ligand (like Sonic Hedgehog, SHH), this inhibition is lifted, allowing SMO to signal downstream and activate the Gli family of transcription factors. These Gli factors then enter the nucleus and induce the expression of Hh target genes. Among these target genes are PTC and HHIP themselves. The resulting Ptc and Hhip proteins act to sequester the Hh ligand, thereby reducing pathway activation and forming a classic negative feedback loop that ensures signaling is precisely regulated. nih.govnih.gov
There is no available research describing the effect of this compound on the expression or function of Ptc or Hhip.
Cell Cycle Regulation and Cell Proliferation Control
The cell cycle is a fundamental process that governs cell proliferation. Its progression is tightly regulated by the interplay of cyclins, cyclin-dependent kinases (CDKs), and their inhibitors. nih.gov
Modulation of Cyclin D Expression and G1-S Phase Transition
Progression from the G1 phase to the S phase is a critical checkpoint in the cell cycle, often referred to as the restriction point. nih.gov This transition is primarily driven by the activity of Cyclin D complexed with CDK4 and CDK6, and subsequently Cyclin E complexed with CDK2. mdpi.com Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation causes Rb to release the E2F transcription factor, which then activates the genes necessary for S-phase entry and DNA replication. nih.gov Therefore, any modulation of Cyclin D expression can have a significant impact on a cell's ability to commit to division.
Specific research detailing how this compound might modulate Cyclin D expression or influence the G1-S phase transition is not available.
Angiogenesis Pathway Modulation
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in both normal physiology and disease states like cancer. mdpi.commdpi.com It is controlled by a balance of pro- and anti-angiogenic factors and involves complex signaling pathways. mdpi.com
Interactions with Epidermal Growth Factor Receptor (EGFR) Pathway Components (e.g., EGF, Her2)
The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), plays a significant role in cell proliferation, survival, and migration. nih.gov Activation of the EGFR pathway is known to contribute to angiogenesis, partly by stimulating the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). waocp.org HER2, which does not bind a ligand directly but can form potent heterodimers with other EGFR family members, is also a key player in these signaling cascades. nih.govmdpi.com
There is no information available regarding any interactions between this compound and components of the EGFR pathway such as EGF or HER2.
Influence on Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) Pathways
The VEGF and Platelet-Derived Growth Factor (PDGF) pathways are central regulators of angiogenesis. VEGF is a potent mitogen for endothelial cells and is considered a master regulator of vessel formation. mdpi.commdpi.com The PDGF pathway is particularly important for the recruitment and maturation of pericytes, which are cells that stabilize newly formed blood vessels. nih.gov Coordinated signaling through both VEGF and PDGF receptors is essential for the development of a stable and functional vascular network. nih.gov Inhibition of these pathways is a key strategy in anti-angiogenic therapies. mdpi.comnih.gov
No studies were found that investigate the influence of this compound on the VEGF or PDGF signaling pathways.
In Vitro Pharmacological Characterization
Receptor Binding Affinities and Selectivity Profiling
Currently, there is a lack of publicly available scientific literature detailing the receptor binding affinities and selectivity profile of this compound. Comprehensive screening against a panel of known biological receptors is necessary to determine its potential targets and off-target effects. Without such studies, the specific molecular targets through which this compound might exert pharmacological effects remain unknown.
Enzyme Inhibition Kinetics
There is limited information in the published scientific literature regarding the enzyme inhibition kinetics of this compound. While research has been conducted on derivatives of structurally related compounds, such as halo-substituted mixed ester/amide-based derivatives of 4-isopropylaniline which have shown potent urease inhibitory activity, specific kinetic data, including IC50 (half-maximal inhibitory concentration) and K_i_ (inhibition constant) values for this compound against a range of enzymes, have not been reported. Determining these parameters is crucial for understanding the compound's potency and mechanism of action as a potential enzyme inhibitor.
Cellular Assays and Phenotypic Screening
Cell Viability and Apoptosis Induction Studies
There is no available data from cell-based assays to characterize the effect of this compound on cell viability or its potential to induce apoptosis. Studies investigating the cytotoxic effects of this compound on various cancer and non-cancer cell lines would be required to ascertain its potential as an anti-proliferative agent. Such investigations would typically involve determining the IC50 value and exploring the molecular pathways of cell death, for instance, through the activation of caspases or changes in mitochondrial membrane potential.
Cell Migration and Invasion Assays
Scientific literature does not currently contain studies on the impact of this compound on cell migration and invasion. These processes are fundamental to various physiological and pathological conditions, including cancer metastasis. To evaluate the potential of this compound to modulate these cellular behaviors, standard in vitro assays such as the wound healing (scratch) assay and the Transwell migration/invasion assay would need to be performed. Such studies would provide insight into its potential anti-metastatic properties.
Therapeutic Potential and Pre Clinical Research Applications of 4 Isopropylthio Benzoic Acid
Anti-Cancer Research
Direct studies on the efficacy of 4-(Isopropylthio)benzoic acid in hyperproliferative diseases are not found in the reviewed literature. However, its derivatives have been investigated for such applications.
There are no direct investigations of this compound for the treatment of basal cell carcinomas (BCC) or other specific malignancies found in published research. The compound is, however, cited in patents as a starting material for creating pyridyl compounds that inhibit the Hedgehog (Hh) signaling pathway. google.comgoogle.com The Hedgehog pathway is a crucial regulator of cell growth and differentiation, and its aberrant activation is a known driver in the development of basal cell carcinoma and other cancers. google.com For instance, this compound is used as a reactant to synthesize N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide, a compound designed as a hedgehog signaling inhibitor for the treatment of hyperproliferative diseases. google.comgoogle.com
No preclinical or clinical studies demonstrating a synergistic effect of this compound with cytostatic compounds or ionizing radiation have been identified in the available literature. A patent suggests the use of benzoic acid derivatives in combination with standard treatments like chemotherapy and radiotherapy, but provides no specific data on this compound. google.com
Direct research on how this compound modulates the tumor microenvironment is not available. The link to this area is indirect, through its derivatives that inhibit the hedgehog signaling pathway, which can play a role in the tumor microenvironment.
Efficacy in Hyperproliferative Diseases
Anti-Angiogenic Applications in Disease Models
Specific studies on the anti-angiogenic applications of this compound in disease models are not present in the reviewed literature. However, patents for pyridyl inhibitors of hedgehog signaling, which are synthesized from this compound, note their utility in treating angiogenesis-mediated diseases. google.comgoogle.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is considered a hallmark of cancer. cancerresearchuk.org
Other Potential Therapeutic Areas Based on Identified Target Modulation
The primary identified target modulation associated with this compound is indirect, through its chemical derivatives. The most prominent example is the inhibition of the Hedgehog signaling pathway. google.comgoogle.com This pathway is implicated not only in various cancers but also in other conditions, suggesting that derivatives of this compound could have broader therapeutic potential. However, research into these other areas for compounds derived from this compound is not specified in the available literature.
Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects
Rational Design and Synthesis of Analogs for Optimized Biological Activity
The rational design of analogs of 4-(Isopropylthio)benzoic acid is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of such analogs often involves modifications of the core benzoic acid structure.
A notable example of the utilization of this compound is in the synthesis of inhibitors for the Hedgehog signaling pathway, which is implicated in certain types of cancer. In a patented synthesis, 2-chloro-4-(isopropylthio)benzoic acid serves as a precursor. This intermediate is then oxidized to 2-chloro-4-(isopropylsulfonyl)benzoic acid, which is subsequently coupled with an aniline (B41778) derivative to produce the final inhibitor. google.com This multi-step synthesis highlights how the initial structure of this compound can be strategically modified to create a more complex and biologically active molecule.
The design of such analogs is guided by the desire to improve interactions with the biological target. For instance, the introduction of a chlorine atom and the oxidation of the thioether to a sulfone can significantly alter the electronic and steric properties of the molecule, potentially leading to stronger binding to the target protein.
Table 1: Hypothetical Analogs of this compound and Their Design Rationale
| Compound Name | Modification from this compound | Rationale for Design |
| 2-Chloro-4-(isopropylthio)benzoic acid | Addition of a chlorine atom at the 2-position | To alter electronic properties and potentially enhance binding affinity. |
| 4-(Isopropylsulfonyl)benzoic acid | Oxidation of the thioether to a sulfone | To increase polarity and potential for hydrogen bonding. |
| 4-(Isopropylthio)benzamide | Conversion of the carboxylic acid to an amide | To modify solubility and cell permeability. |
Prodrug Strategies for Enhanced Pharmacokinetic Profiles and Bioavailability
The carboxylic acid group of this compound presents an opportunity for prodrug design to improve its pharmacokinetic properties, such as absorption and distribution. A common strategy is to mask the polar carboxylic acid group with a promoiety that is cleaved in vivo to release the active parent drug.
Esterification is a widely used prodrug approach for carboxylic acids. For example, an ethyl or methyl ester of this compound would be more lipophilic than the parent acid. This increased lipophilicity could enhance its absorption through the lipid bilayers of cell membranes in the gastrointestinal tract. Once absorbed into the bloodstream, esterase enzymes would hydrolyze the ester, releasing the active this compound.
Table 2: Potential Prodrugs of this compound
| Prodrug Name | Promolety | Rationale for Use |
| Ethyl 4-(isopropylthio)benzoate | Ethyl ester | Increased lipophilicity for enhanced oral absorption. |
| This compound N-acyl glucuronide | Glucuronide conjugate | To potentially target specific transporters or for controlled release. |
Ligand Efficiency and Drug Likeness Evaluation
Ligand efficiency (LE) and drug-likeness are critical metrics in the early stages of drug discovery to assess the potential of a compound to become a successful drug. Ligand efficiency relates the binding affinity of a molecule to its size (typically the number of heavy atoms). A higher LE indicates that the molecule achieves its potency with a more efficient use of its atoms.
The drug-likeness of a compound is often evaluated using guidelines such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Table 3: Calculated Physicochemical Properties and Drug-Likeness of this compound
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 196.27 g/mol | Yes (< 500) |
| logP (calculated) | ~3.5 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) |
Based on these calculated properties, this compound adheres to Lipinski's Rule of Five, suggesting it possesses favorable physicochemical characteristics for a potential oral drug candidate. Its relatively low molecular weight and moderate lipophilicity provide a good starting point for further optimization. The ligand efficiency would depend on its binding affinity to a specific biological target, which would need to be determined experimentally.
Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Advanced Spectroscopic Techniques for Definitive Structure Confirmation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within 4-(Isopropylthio)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the aromatic and isopropyl protons. The aromatic protons on the benzene (B151609) ring, due to the para-substitution pattern, would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm). The methine proton of the isopropyl group is expected to be a septet, shifted downfield due to the influence of the adjacent sulfur atom. The six methyl protons of the isopropyl group would appear as a doublet in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the four unique carbons of the para-substituted benzene ring, and the methine and methyl carbons of the isopropyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the isopropylthio group and the electron-withdrawing nature of the carboxylic acid group.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structural assignment. COSY spectra would reveal the coupling relationships between adjacent protons, for instance, confirming the connection between the methine and methyl protons of the isopropyl group. HSQC would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for the ¹H and ¹³C spectra.
Based on analysis of related compounds, the following are predicted ¹H and ¹³C NMR chemical shifts for this compound:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~12.5 (s, 1H) | -COOH |
| ~7.9 (d, 2H) | Aromatic (ortho to COOH) |
| ~7.4 (d, 2H) | Aromatic (ortho to S) |
| ~3.5 (septet, 1H) | -CH(CH₃)₂ |
| ~1.3 (d, 6H) | -CH(CH₃)₂ |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂O₂S), the expected exact mass would be calculated and compared to the experimentally determined value, with a high degree of accuracy (typically within 5 ppm). This measurement provides strong evidence for the molecular formula.
Fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), can provide further structural information. Expected fragmentation patterns for this compound might include the loss of the isopropyl group, the carboxylic acid group, or cleavage of the thioether bond, leading to characteristic fragment ions that can be used to piece together the molecular structure.
| HRMS Data (Predicted) | |
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂O₂S |
| Exact Mass | 196.0558 |
| Common Fragments | [M-C₃H₇]⁺, [M-COOH]⁺, [C₇H₇S]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer. A strong, sharp peak around 1680-1710 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the carboxylic acid. Other characteristic peaks would include C-H stretches for the aromatic and aliphatic portions of the molecule, and C=C stretches for the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption maxima characteristic of a substituted benzoic acid. The presence of the sulfur atom and the isopropyl group will influence the position and intensity of these absorption bands. For similar benzoic acid derivatives, absorption maxima are often observed around 230 nm and 270-280 nm. rsc.orgsielc.com
| Spectroscopic Data (Typical Ranges for Functional Groups) | |
| Technique | Characteristic Absorption |
| IR | 2500-3300 cm⁻¹ (O-H stretch, carboxylic acid), 1680-1710 cm⁻¹ (C=O stretch, carboxylic acid), ~2970 cm⁻¹ (aliphatic C-H stretch), ~3070 cm⁻¹ (aromatic C-H stretch) |
| UV-Vis | λmax ~230 nm and ~275 nm |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase.
Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A well-developed HPLC method should show a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks.
| Typical HPLC Parameters | |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Detection | UV at λmax (~275 nm) |
| Flow Rate | 1.0 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is generally preferred for benzoic acid derivatives due to their polarity and lower volatility, GC-MS can be employed, often after derivatization. To make this compound more volatile and thermally stable for GC analysis, it can be derivatized, for example, by esterification to form its methyl or ethyl ester.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for each component. This allows for the identification of the main compound and any volatile impurities by comparing their mass spectra to known databases. GC-MS is a highly sensitive technique for identifying and quantifying volatile organic compounds.
| Typical GC-MS Parameters (after derivatization) | |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Detection | Mass Spectrometry (Electron Ionization) |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of a molecule. nih.govresearchgate.net For 4-(Isopropylthio)benzoic acid, DFT studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular stability and reactivity. scirp.org A smaller HOMO-LUMO gap suggests higher reactivity. In substituted benzoic acids, the nature and position of the substituent group significantly influence these electronic properties. The isopropylthio group at the para-position of the benzoic acid core is expected to modulate the electron density of the aromatic ring and the acidity of the carboxylic group through inductive and mesomeric effects.
MEP maps provide a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. nih.gov For this compound, the MEP would likely show a negative potential (red and yellow regions) around the carboxylic oxygen atoms, indicating sites prone to electrophilic attack, and a positive potential (blue regions) around the carboxylic hydrogen, indicating a site for nucleophilic attack. This information is vital for predicting how the molecule might interact with biological macromolecules.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity and bioactivity of the compound.
Table 1: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value/Interpretation |
|---|---|
| HOMO-LUMO Gap (ΔE) | Moderate; indicates good stability and moderate reactivity. |
| Ionization Potential (I) | Related to the electron-donating ability of the molecule. |
| Electron Affinity (A) | Reflects the electron-accepting capacity. |
| Electronegativity (χ) | Measures the ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | Indicates resistance to change in electron distribution. |
| Electrophilicity Index (ω) | Quantifies the electrophilic nature of the molecule. researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. stmjournals.com This method is crucial for identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level. Studies on similar benzoic acid derivatives have shown their potential to interact with various enzymes and receptors, such as the main protease of SARS-CoV-2 and cyclooxygenase-2 (COX-2). nih.govnih.gov
In a typical docking study, this compound would be placed into the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding affinity (often expressed as a docking score in kcal/mol) for each pose. The most favorable pose is the one with the lowest binding energy, suggesting the most stable complex. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein, are then analyzed. nih.gov For instance, the carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with residues like Arginine, Tyrosine, or Serine in a binding pocket. nih.govmdpi.com
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. mdpi.comsamipubco.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to evaluate the stability of the simulation. nih.gov A stable RMSD trajectory suggests that the ligand remains securely bound within the active site.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful strategy used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov If this compound were identified as a potent bioactive agent, a pharmacophore model could be developed based on its structure and binding mode.
The key features of this compound for a pharmacophore model would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylic acid.
A Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.
An Aromatic Ring: The benzene (B151609) ring.
A Hydrophobic Feature: The isopropyl group.
This 3D pharmacophore model can then be used as a query to screen large virtual databases of chemical compounds. nih.gov The goal of this virtual screening is to identify other molecules, potentially with different chemical scaffolds, that match the pharmacophore and are therefore likely to exhibit similar biological activity. This approach facilitates the discovery of novel and diverse lead compounds for further development.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization for Drug Development
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities and guide chemical modifications for property optimization. nih.govmdpi.commdpi.com
The ADMET profile of this compound can be predicted using various computational models and established rules, such as Lipinski's Rule of Five, which helps to assess oral bioavailability. mdpi.commdpi.com
Table 2: Predicted ADMET and Physicochemical Properties for this compound
| Property | Predicted Value/Status | Significance |
|---|---|---|
| Molecular Weight | ~196.27 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Octanol/Water Partition Coeff.) | Moderate | Influences solubility and permeability; compliance with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) |
| Topological Polar Surface Area (TPSA) | ~63.6 Ų | Predicts cell permeability; good absorption expected (<140 Ų) |
| Aqueous Solubility | Predicted to be low to moderate | Affects absorption and formulation. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be low/unlikely | May not readily enter the central nervous system. |
| CYP450 Enzyme Inhibition | Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4) should be evaluated. mdpi.com | Risk of drug-drug interactions. |
| Hepatotoxicity | Predicted to be low. nih.gov | Low risk of liver damage. |
| Ames Mutagenicity | Predicted to be non-mutagenic. | Low risk of causing genetic mutations. |
Note: These predictions are generated from standard in silico models and provide a preliminary assessment.
These in silico predictions suggest that this compound has a favorable drug-like profile, complying with key rules for oral bioavailability and exhibiting a potentially low toxicity risk. nih.gov This computational evaluation provides a strong rationale for its further experimental investigation as a potential therapeutic agent.
Future Directions and Emerging Research Avenues for 4 Isopropylthio Benzoic Acid
The exploration of 4-(Isopropylthio)benzoic acid and its derivatives is paving the way for significant advancements in medicinal chemistry and pharmacology. While initial studies have established a foundation, the future trajectory of research is poised to unlock its full therapeutic potential. The following sections outline key areas of emerging research, from sophisticated chemical modifications to advanced biological evaluation, that will be critical in transitioning this compound from a promising lead to a clinically relevant agent.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 4-(Isopropylthio)benzoic acid, and how should data be interpreted?
- Methodological Answer : Use a combination of infrared (IR) spectroscopy to identify functional groups (e.g., thioether and carboxylic acid peaks), UV-Vis spectroscopy to analyze electronic transitions (e.g., π→π* or n→π*), and NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12 ppm in ¹H NMR. Cross-validate data with computational simulations (e.g., density functional theory, DFT) to resolve ambiguities .
Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?
- Methodological Answer : Employ Schlenk techniques under inert atmospheres to minimize oxidation of the thioether group. Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (hexane:ethyl acetate) for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) or melting point analysis (literature range: 117–120°C) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles, as intraperitoneal LD₅₀ values in mice exceed 500 mg/kg, indicating moderate toxicity . Store the compound in airtight containers away from oxidizers. Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered thioether groups) be resolved in this compound derivatives?
- Methodological Answer : Apply SHELXL for refinement of disordered moieties by partitioning occupancy factors and constraining thermal parameters. Use Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., S···H or C–H···O bonds) that may influence disorder. Cross-reference with powder X-ray diffraction data to validate single-crystal results .
Q. What computational approaches are effective in predicting the electronic and antioxidant properties of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electron localization function (ELF) maps, which correlate with antioxidant activity. Compare results with experimental assays (e.g., DPPH radical scavenging) to validate computational predictions. Use software like Gaussian or ORCA for simulations .
Q. How do steric and electronic effects of the isopropylthio group influence the acidity and reactivity of this compound?
- Methodological Answer : Conduct potentiometric titrations to measure pKa values in aqueous and non-aqueous solvents. Compare with substituent constants (σₚ) from Hammett plots to assess electronic effects. Use X-ray crystallography to analyze bond lengths (e.g., C–S and C–O) and assess steric hindrance from the isopropyl group .
Q. What strategies mitigate challenges in crystallizing this compound for single-crystal studies?
- Methodological Answer : Optimize crystallization via slow evaporation in mixed solvents (e.g., ethanol/water). For twinned crystals, use SHELXD for structure solution and ORTEP-3 for graphical refinement of thermal ellipsoids. If polymorphism is observed, characterize phases using DSC (differential scanning calorimetry) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between experimental and computational vibrational spectra?
- Methodological Answer : Re-examine basis set selection in DFT calculations (e.g., switch from 6-31G to 6-311++G(d,p)) to improve accuracy. For experimental IR, ensure proper sample preparation (e.g., KBr pellets free of moisture). Assign peaks using normal coordinate analysis (NCA) software like MOLVIB .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound derivatives?
- Methodological Answer : Apply probit analysis to calculate LD₅₀/LC₅₀ values from mortality curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions (e.g., normality) via Shapiro-Wilk tests .
Software and Tools
Q. Which crystallography software packages are most robust for refining structures of thioether-substituted benzoic acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
